molecular formula C10H22NaO B8452104 Sodium t-amyl oxide

Sodium t-amyl oxide

Cat. No. B8452104
M. Wt: 181.27 g/mol
InChI Key: UIIJZQVROQHLAP-UHFFFAOYSA-N
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Patent
US04228168

Procedure details

860 mg of sodium were added to 18 ml of tertiary amylalcohol-absolute toluene (1:1), and the mixture was refluxed for 5 hours. Then, the reaction mixture was condensed to dryness, whereby sodium tertiary amyloxide was obtained. 20 ml of absolute toluene and 1.09 g of 1,2,3,4-tetrahydro-1-(3-methoxycarbonylpropyl)-2-benzyl-β-carboline were added to said sodium tertiary amyloxide under ice-cooling, and the mixture was stirred at the same temperature for 3 hours. After the reaction was completed, ethyl acetate was added to the reaction mixture. Said mixture was washed with an aqueous saturated sodium chloride solution, dried and then condensed. The residue thus obtained was purified by silica gel chromatography (Solvent: chloroform), and then recrystallized from a mixture of methanol and isopropyl ether, whereby 300 mg of 1,2,3,3a,4,5,6,7-octahydro-3-benzyl-7-oxo-azepino[1,2,3-lm]-β-carboline were obtained. Yield: 30.3%
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na:1].[C:2]([OH:7])([CH2:5][CH3:6])([CH3:4])[CH3:3]>>[C:2]([O:7][C:2]([CH2:5][CH3:6])([CH3:4])[CH3:3])([CH2:5][CH3:6])([CH3:4])[CH3:3].[Na:1] |f:2.3,^1:0,18|

Inputs

Step One
Name
Quantity
860 mg
Type
reactant
Smiles
[Na]
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
condensed to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC)OC(C)(C)CC.[Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.